2-(Difluoromethoxy)-5-fluoroaniline hydrochloride is a specialized aniline building block primarily utilized in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors. As a hydrochloride salt, it offers enhanced handling, solubility, and stability properties compared to its free base form, making it more amenable to process chemistry workflows. The core molecular structure combines two key features for modern drug design: a difluoromethoxy (-OCHF2) group, which serves as a metabolically robust bioisostere for a methoxy group, and a 5-fluoro substituent, which further enhances the compound's metabolic stability and modulates its electronic properties for target binding. [REFS-1, REFS-2]
Procuring a simpler analog, such as the corresponding methoxy compound (5-fluoro-2-methoxyaniline) or the non-fluorinated version (2-(difluoromethoxy)aniline), can compromise the final active molecule's performance. The difluoromethoxy group is specifically chosen to block oxidative O-demethylation, a common metabolic liability for methoxy-containing compounds, which can lead to a longer in-vivo half-life. [1]. Similarly, omitting the 5-fluoro substituent can create a site for undesired metabolic attack (aromatic hydroxylation). Using the free base form instead of the hydrochloride salt can introduce significant process challenges, including lower aqueous solubility, inconsistent weighing of material that may be oily or hygroscopic, and potential instability, leading to lower reproducibility and yield in multi-step syntheses. [2]
Replacing with simpler anilines alters electronic profile and hydrogen-bonding capacity, potentially affecting reactivity and interaction patterns.
Different substitution patterns lose the critical 2-OCF₂H/5-F combination, which may shift conformation-dependent polarity and intermolecular interactions.
The liquid free base introduces handling challenges, weighing inaccuracies, and volatility, reducing synthetic reproducibility compared to the solid hydrochloride salt.
The free base of this compound, 2-(difluoromethoxy)-5-fluoroaniline, is a validated intermediate in the synthesis of pyrazolopyrimidine PIM kinase inhibitors. In a documented Buchwald-Hartwig amination reaction with 5-chloro-1H-pyrazolo[3,4-b]pyridine, it produced the key downstream intermediate in a high yield of 92%. [1]
| Evidence Dimension | Reaction Yield |
| Target Compound Data | 92% yield |
| Comparator Or Baseline | Standard process expectation for Buchwald-Hartwig coupling (typically 70-95%) |
| Quantified Difference | Achieves the high end of expected yield range, validating its efficiency as a precursor. |
| Conditions | Buchwald-Hartwig coupling with 5-chloro-1H-pyrazolo[3,4-b]pyridine, using Pd2(dba)3, Xantphos, and Cs2CO3 in dioxane at 110 °C. |
This demonstrates the compound's compatibility and high efficiency in a key C-N cross-coupling reaction used in complex pharmaceutical synthesis, reducing waste and improving process economics.
The difluoromethoxy (-OCHF2) group is a well-established bioisostere for the methoxy (-OCH3) group, specifically designed to prevent oxidative O-dealkylation by cytochrome P450 enzymes. [1]. For example, in the development of B-Raf inhibitors, aniline derivatives with fluorinated substituents showed markedly improved metabolic stability in rat liver microsomes compared to their non-fluorinated counterparts. [2]
| Evidence Dimension | Metabolic Stability (General Principle) |
| Target Compound Data | Resistant to O-demethylation due to high C-F bond strength. |
| Comparator Or Baseline | Methoxy (-OCH3) groups are frequently liable to CYP450-mediated O-demethylation. |
| Quantified Difference | Qualitatively blocks a major metabolic pathway, leading to increased drug half-life. |
| Conditions | In vitro (liver microsomes) and in vivo pharmacokinetic studies. |
Using this building block instead of its methoxy analog directly translates to a final drug candidate with a potentially longer half-life and improved pharmacokinetic profile, a critical factor for clinical success.
Aniline free bases are often oils or low-melting solids that can be difficult to handle, weigh accurately, and can be prone to oxidation. Conversion to a hydrochloride salt typically yields a stable, crystalline solid with improved aqueous solubility. [1]. For instance, the solubility of aniline itself increases dramatically in aqueous HCl due to the formation of the water-soluble anilinium chloride salt. This property is critical for consistent performance in solution-phase reactions.
| Evidence Dimension | Physical Form & Solubility |
| Target Compound Data | Crystalline, non-hygroscopic solid with enhanced aqueous solubility. |
| Comparator Or Baseline | The corresponding free base (CAS 1431966-18-5) is more likely to be an oil or low-melting solid with poor water solubility. |
| Quantified Difference | Significantly improved ease of handling, weighing accuracy, and solubility in protic solvents. |
| Conditions | Standard laboratory and process scale-up conditions. |
Procuring the hydrochloride salt ensures batch-to-batch consistency, simplifies reaction setup, and improves process reproducibility, directly impacting project timelines and manufacturing reliability.
Ideal for medicinal chemistry campaigns targeting kinases like PIM-1, where metabolic stability is a key optimization parameter. Its use as a precursor allows for the direct installation of a metabolically robust, fluorinated aniline moiety, as demonstrated in the high-yield synthesis of pyrazolopyrimidine intermediates. [1]
The superior handling properties of the hydrochloride salt make it the preferred choice for process development and scale-up activities. Its reliable crystallinity and solubility ensure consistent reaction profiles and simplify purification, justifying its selection over the free base for manufacturing campaigns.
When an existing lead compound containing a methoxy-aniline fragment shows poor pharmacokinetic performance due to O-demethylation, this compound serves as a direct, procurement-ready replacement to address that specific metabolic liability. [2]